molecular formula C19H14ClN3O3S B6072297 2-Chloro-N-[3-({[(furan-2-YL)formamido]methanethioyl}amino)phenyl]benzamide

2-Chloro-N-[3-({[(furan-2-YL)formamido]methanethioyl}amino)phenyl]benzamide

Cat. No.: B6072297
M. Wt: 399.9 g/mol
InChI Key: SIQHCTIQSNFQLD-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-({[(furan-2-YL)formamido]methanethioyl}amino)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[3-({[(furan-2-YL)formamido]methanethioyl}amino)phenyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-chlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a formylation reaction, followed by a condensation reaction with the benzamide core.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[3-({[(furan-2-YL)formamido]methanethioyl}amino)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-[3-({[(furan-2-YL)formamido]methanethioyl}amino)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[3-({[(furan-2-YL)formamido]methanethioyl}amino)phenyl]benzamide involves its interaction with specific molecular targets. The furan ring and benzamide core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
  • 1-Chloro-3-(furan-2-ylmethylamino)propan-2-one
  • Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine

Uniqueness

2-Chloro-N-[3-({[(furan-2-YL)formamido]methanethioyl}amino)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a furan ring and a benzamide core allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S/c20-15-8-2-1-7-14(15)17(24)21-12-5-3-6-13(11-12)22-19(27)23-18(25)16-9-4-10-26-16/h1-11H,(H,21,24)(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQHCTIQSNFQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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